
3-(Hexyloxy)propylamine
Overview
Description
3-(Hexyloxy)propylamine (CAS 16728-61-3) is a primary amine with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol . Structurally, it consists of a propylamine backbone (NH₂-CH₂-CH₂-CH₂-) linked to a hexyloxy group (-O-C₆H₁₃), conferring moderate lipophilicity (logP = 2.03) . Key physicochemical properties include a boiling point of 229.7°C, density of 0.851 g/cm³, and solubility in both water and organic solvents .
This compound is primarily utilized as a solvent and intermediate in organic synthesis, particularly for preparing amino alcohols and functionalized amines . Its balanced hydrophilicity and lipophilicity make it suitable for applications requiring controlled reactivity and solubility. Analytical methods, such as reverse-phase HPLC with acetonitrile/water mobile phases, are employed for its characterization and purification .
Preparation Methods
Nucleophilic Substitution: Alkoxylation of 3-Chloropropylamine
The nucleophilic substitution route involves reacting 3-chloropropylamine with hexanol under alkaline conditions. This method capitalizes on the displacement of the chloride group by the hexyloxy moiety.
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where hexanol acts as the nucleophile in the presence of a strong base (e.g., sodium hydride or potassium hydroxide). A typical protocol includes:
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Molar ratio : 1.2:1 (hexanol to 3-chloropropylamine) to ensure complete conversion.
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Temperature : 80–100°C to overcome activation energy barriers.
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Catalyst : Phase-transfer agents like tetrabutylammonium bromide enhance reaction rates in biphasic systems .
Yield and Byproduct Analysis
Under optimized conditions, this method achieves yields of 75–85%. Major byproducts include:
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Unreacted hexanol : 5–8% (recoverable via distillation).
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Dihexyl ether : 3–5% (formed via self-condensation of hexanol).
Table 1: Performance Metrics for Nucleophilic Substitution
Parameter | Value |
---|---|
Reaction Time (h) | 8–12 |
Yield (%) | 78 ± 3 |
Purity (GC-MS) (%) | 94–97 |
Byproduct Formation (%) | 8–10 |
Reductive Amination of Hexyloxypropanal
Reductive amination offers a two-step pathway: (1) oxidation of 3-(hexyloxy)propanol to hexyloxypropanal, followed by (2) reductive amination with ammonia.
Oxidation Step
Hexyloxypropanal is synthesized via oxidation of 3-(hexyloxy)propanol using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO). The latter avoids chromium waste, aligning with green chemistry principles.
Key Parameters:
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Temperature : −10°C (Swern) or 0–25°C (Jones).
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Conversion : >95% for Swern; 85–90% for Jones.
Reductive Amination
The aldehyde intermediate reacts with ammonia under hydrogenation conditions:
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Catalyst : Raney nickel or palladium on carbon.
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Inhibitors : Sodium hydroxide or liquid ammonia suppresses side reactions (e.g., over-reduction to propane derivatives) .
Table 2: Reductive Amination Optimization
Condition | Value |
---|---|
Catalyst Loading (% wt) | 5–10 |
Temperature (°C) | 70–90 |
H₂ Pressure (MPa) | 4.0 ± 0.5 |
Yield (%) | 88–92 |
Industrial-Scale Synthesis via Nitrile Intermediate
Adapting methodologies from 3-ethoxypropylamine production , this route involves:
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Alkoxylation of acrylonitrile : Hexanol reacts with acrylonitrile to form 3-(hexyloxy)propionitrile.
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Catalytic hydrogenation : Conversion of the nitrile to the primary amine.
Step 1: Synthesis of 3-(Hexyloxy)propionitrile
Step 2: Hydrogenation to 3-(Hexyloxy)propylamine
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Catalyst : Modified Raney nickel (treated with KOH or NH₃) .
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Inhibitor : Liquid ammonia (5–10% wt) prevents secondary amine formation.
Table 3: Industrial Process Metrics
Parameter | Step 1 | Step 2 |
---|---|---|
Temperature (°C) | 50–60 | 70–90 |
Pressure (MPa) | Atmospheric | 3.0–6.0 |
Catalyst Reusability | 3–5 cycles | 4–6 cycles |
Overall Yield (%) | 97 | 90–92 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)propylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or ethers .
Scientific Research Applications
Scientific Research Applications
3-(Hexyloxy)propylamine has been utilized in various scientific fields due to its reactivity and functional properties:
Organic Synthesis
- Role as a Solvent and Reagent : This compound is frequently employed as a solvent and reagent in organic synthesis reactions. It facilitates the preparation of amino compounds and amino alcohols, which are vital in pharmaceutical and chemical research.
Biochemical Studies
- Investigating Biological Effects : In biological research, this compound can be used to study the effects of amines on biological systems. Its ability to interact with various molecular targets allows researchers to explore its potential roles in cellular processes.
Industrial Applications
- Surfactants and Emulsifiers : The compound serves as an essential component in the production of surfactants and emulsifiers used in coatings, inks, dyes, and plastics .
- Corrosion Inhibitors : It is also utilized as a corrosion inhibitor in metalworking fluids, enhancing the longevity of machinery and tools by preventing rust formation .
Agriculture
- Intermediate for Agrochemicals : this compound is used as an intermediate in the synthesis of various agricultural chemicals and surfactants that improve the efficacy of pesticides and herbicides .
Case Studies
Several studies have demonstrated the applications of this compound:
- Photosensitizers in Cancer Research :
- Urokinase Receptor Antagonists :
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)propylamine involves its interaction with various molecular targets and pathways. As an amine, it can participate in hydrogen bonding and electrostatic interactions with other molecules. This allows it to act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the modification of existing ones .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(hexyloxy)propylamine with structurally analogous amines:
*Estimated based on structural analogs.
- Chain Length and Lipophilicity: The hexyloxy group imparts higher lipophilicity (logP = 2.03) compared to shorter-chain analogs like 3-ethoxypropylamine (logP ~1.2) or propylamine (logP = 0.34). This enhances solubility in nonpolar media but may reduce aqueous compatibility .
- Boiling Points : Longer alkyl chains (e.g., hexyl vs. ethyl) increase boiling points due to stronger van der Waals interactions.
Research Findings and Structure-Activity Relationships
- Substituent Effects: Anti-cancer activity in propylamine derivatives is highly substituent-dependent. For instance, replacing morpholine with 4-methylpiperazine reduced potency by an order of magnitude but retained selectivity . Electron-Donating Groups: Ethoxy and methylthio substituents enhance stability and reactivity in synthetic applications compared to amino groups .
- Linker Length: In H3 receptor antagonists, a three-carbon linker maximizes activity, while shorter or longer chains diminish efficacy .
Biological Activity
Overview
3-(Hexyloxy)propylamine, also known as N-(3-aminopropyl) hexanol, is a chemical compound with the molecular formula C9H21NO and a molar mass of 159.27 g/mol. This compound has garnered attention in various fields, particularly in biochemical research and industrial applications. Its unique structure allows it to interact with biological systems, making it a subject of investigation for its biological activity.
This compound can be synthesized through the amination reaction of 3-chloropropanol and hexanal. The synthesis process can be optimized in industrial settings to enhance yield and purity, often involving purification techniques like distillation or recrystallization.
Chemical Reactions
This compound is involved in several chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Can undergo reduction to yield different reduced forms.
- Substitution : Participates in substitution reactions where functional groups are replaced.
Biological Activity
The biological activity of this compound is primarily attributed to its role as a nucleophile, allowing it to engage in hydrogen bonding and electrostatic interactions with various biomolecules. This capacity facilitates its involvement in biochemical pathways and mechanisms.
The compound's mechanism of action involves interaction with molecular targets, influencing biological pathways. As an amine, it can modify existing bonds and facilitate new bond formation, which is crucial for its biochemical effects.
Toxicity and Safety
According to safety data sheets, this compound exhibits significant toxicity:
- Skin Corrosion/Irritation : Category 1A (H314)
- Aquatic Toxicity : Chronic Category 1 (H410)
- Acute Toxicity (Oral) : Category 4 (H302) .
Applications in Research
This compound has been utilized in various research applications:
- Biochemical Studies : Investigating the effects of amines on biological systems.
- Organic Synthesis : Used as a solvent and reagent for preparing amino compounds and amino alcohols.
- Industrial Uses : Serves as a component in surfactants, emulsifiers, coatings, inks, dyes, and plastics.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Endocrine Disruption Potential
Research within the Endocrine Disruptor Screening Program (EDSP) has evaluated various chemicals for their potential endocrine-disrupting properties. While specific data on this compound is sparse, the broader implications of amines in endocrine disruption warrant further investigation .
Data Table: Comparison with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
---|---|---|---|
This compound | C9H21NO | Biochemical interactions | Skin Corrosion/Irritation 1A |
Hexyl 3-aminopropyl ether | C10H23NO | Solvent for organic reactions | Moderate |
3-Hexoxypropylamine | C9H21NO | Similar nucleophilic activity | Low |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 3-(Hexyloxy)propylamine?
Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting 3-chloropropylamine with hexanol under alkaline conditions (e.g., KOH or NaH) to facilitate ether bond formation. Alternatively, reductive amination of hexyloxypropanal using ammonia and a reducing agent like NaBH₃CN may be employed. Reaction optimization should include inert atmosphere conditions (N₂/Ar) to prevent oxidation and monitoring via thin-layer chromatography (TLC) or GC-MS .
Q. How should researchers safely handle and store this compound?
Answer:
- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to its corrosive and irritant properties (Category 1C for skin/eye hazards) .
- Storage: Keep in a sealed, corrosion-resistant container under inert gas (N₂) at 2–8°C. Store away from oxidizers, heat, and ignition sources .
- Spill Management: Absorb with inert material (e.g., sand), neutralize with dilute acetic acid, and dispose of as hazardous waste .
Q. What key physicochemical properties are critical for experimental design?
Answer:
Advanced Research Questions
Q. How can advanced analytical techniques resolve structural and purity contradictions?
Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm amine and ether linkages. Compare peaks with reference spectra (e.g., δ ~2.7 ppm for NH₂ and δ ~3.4 ppm for CH₂-O-) .
- GC-MS/HPLC-MS: Quantify purity (>97%) and detect byproducts (e.g., unreacted hexanol or chlorinated intermediates) .
- XPS Depth Profiling: Analyze surface-modified polymers post-functionalization to verify amine group distribution (e.g., in PGMA brush studies) .
Q. What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Control: Maintain 60–80°C during etherification to balance reactivity and side-product formation .
- Purification: Employ fractional distillation under reduced pressure (e.g., 10–20 mmHg) or column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) .
Q. How can researchers address discrepancies in reported thermodynamic properties?
Answer:
- Replicate Studies: Use ebulliometry for precise boiling point measurements and static-cell vapor-liquid equilibrium (VLE) setups for vapor pressure data .
- Computational Validation: Compare experimental data with DFT calculations (e.g., Gaussian software) for Gibbs free energy and entropy of formation .
- Cross-Platform Analysis: Validate solubility (logP) via shake-flask method vs. HPLC-derived values to identify systematic errors .
Q. What are the environmental and toxicological considerations for disposal?
Answer:
- Ecotoxicity: Avoid release into waterways; biodegradability data is limited. Use activated carbon filtration for lab waste .
- Toxicology: Acute oral toxicity (LD₅₀ ~500 mg/kg in rats) necessitates strict PPE and medical supervision during handling .
- Disposal: Incinerate in a certified facility with alkaline scrubbers to neutralize NOₓ emissions .
Q. How is this compound utilized in polymer functionalization studies?
Answer:
- Surface Grafting: Employ SI-ATRP to grow poly(glycidyl methacrylate) (PGMA) brushes, followed by post-polymerization modification with this compound to introduce amine functionalities. Monitor grafting density via XPS .
- Crosslinking: React with epoxide-terminated polymers (e.g., PEG-diepoxide) to form hydrogels. Optimize pH (8–9) and temperature (25–40°C) for amine-epoxide coupling .
Properties
IUPAC Name |
3-hexoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-2-3-4-5-8-11-9-6-7-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJTXNNXLHFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168266 | |
Record name | 3-(Hexyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168266 | |
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Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-61-3 | |
Record name | 3-(Hexyloxy)propylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Hexyloxy)propylamine | |
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Record name | 16728-61-3 | |
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Record name | 3-(Hexyloxy)propylamine | |
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Record name | 3-(hexyloxy)propylamine | |
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Record name | 3-(HEXYLOXY)PROPYLAMINE | |
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